molecular formula C16H14O4 B1330790 4,4'-Diacetoxybiphenyl CAS No. 32604-29-8

4,4'-Diacetoxybiphenyl

Cat. No.: B1330790
CAS No.: 32604-29-8
M. Wt: 270.28 g/mol
InChI Key: RQMBBMQDXFZFCC-UHFFFAOYSA-N
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Description

4,4’-Diacetoxybiphenyl, also known as [4-(4-acetyloxyphenyl)phenyl] acetate, is an organic compound with the chemical formula C16H14O4. It is characterized by its acetoxy functional groups attached to the biphenyl backbone. This compound is known for its applications in various industries, including its use as a precursor in the synthesis of liquid crystals and as a starting material for the production of pharmaceuticals and dyes .

Preparation Methods

4,4’-Diacetoxybiphenyl can be synthesized through several methods. One common synthetic route involves the acetylation of 4,4’-dihydroxybiphenyl using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial production methods may vary, but they generally involve similar acetylation reactions with optimized conditions to maximize yield and purity. The use of solvents like acetonitrile and catalysts such as sulfuric acid can enhance the reaction efficiency .

Chemical Reactions Analysis

4,4’-Diacetoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4,4’-dihydroxybiphenyl, especially under strong oxidizing conditions.

    Reduction: Reduction reactions can convert 4,4’-Diacetoxybiphenyl to its corresponding biphenyl derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields 4,4’-dihydroxybiphenyl, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups .

Scientific Research Applications

4,4’-Diacetoxybiphenyl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Diacetoxybiphenyl involves its interaction with various molecular targets and pathways. The acetoxy groups can undergo hydrolysis to form 4,4’-dihydroxybiphenyl, which can then participate in further chemical reactions. The biphenyl backbone provides structural stability, allowing the compound to interact with different enzymes and receptors in biological systems .

Comparison with Similar Compounds

4,4’-Diacetoxybiphenyl can be compared with other similar compounds, such as:

The uniqueness of 4,4’-Diacetoxybiphenyl lies in its acetoxy functional groups, which impart specific chemical reactivity and make it a versatile building block for various chemical processes.

Properties

IUPAC Name

[4-(4-acetyloxyphenyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)20-12(2)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMBBMQDXFZFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345412
Record name 4,4'-Diacetoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32604-29-8
Record name 4,4'-Diacetoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An amount of 4,4'-biphenol (200 g, 1.07 moles), (Aldrich Chemical Company, Milwaukee, Wis.), and 1000 ml of acetic anhydride were added to a 2-liter boiling flask equipped with a cold water condenser and a polytetrafluoroethylene-coated magnetic stirring bar. The mixture was heated to reflux under nitrogen and all of the solid dissolved. The solution was refluxed for 20 hours, then cooled in a freezer at -15° C. overnight. The white crystals that were formed were isolated by filtration, washed with cold acetic anhydride and dried in a 100° C. vacuum oven overnight yielding 268.4 g of 4,4'-diacetoxybiphenyl with a m.p. of 162.7° C. to 164.0° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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